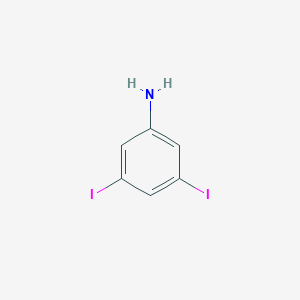

3,5-Diiodoaniline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,5-diiodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5I2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLBMXJABUVAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478250 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35122-96-4 | |

| Record name | 3,5-DIIODOANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 3,5 Diiodoaniline

Regioselective Iodination Techniques for Aniline (B41778) Derivatives

The synthesis of 3,5-diiodoaniline fundamentally relies on the introduction of iodine atoms onto the aniline ring. Given the inherent activating and ortho, para-directing nature of the amino functional group, directing substitution specifically to the meta positions (positions 3 and 5) requires tailored synthetic strategies. This often involves modifying the electronic properties of the amino group or employing multi-step sequences that leverage temporary protecting groups or the inherent directing effects of other substituents.

Direct Iodination Approaches

Direct iodination of unsubstituted aniline typically results in a mixture of products, predominantly substituted at the ortho and para positions, alongside varying degrees of polyiodination. To favor meta-substitution, reaction conditions must be carefully controlled, often involving strongly acidic media. Under such conditions, the amino group becomes protonated, converting it from an activating and ortho, para-director to a deactivating and meta-director. However, achieving high yields and exclusive diiodination at the 3 and 5 positions directly from aniline in a single step remains a considerable challenge due to competing reaction pathways and the potential for over-iodination.

Research into direct approaches continues to explore the use of specific iodinating reagents or catalytic systems designed to enhance meta-selectivity. Despite these efforts, developing a simple, highly regioselective direct diiodination of aniline to this compound with broad applicability is an ongoing area of investigation.

Multi-Step Synthetic Sequences from Precursors

Multi-step synthetic strategies offer enhanced control over regioselectivity in the synthesis of this compound. A prevalent approach involves the temporary protection of the highly reactive amino group. Protection can alter the electronic distribution of the aromatic ring, influencing the site of electrophilic iodination. After the introduction of iodine atoms at the desired positions, the protective group is subsequently removed to regenerate the free amino group.

An alternative multi-step route may commence from a precursor molecule that already possesses functional groups or substituents strategically positioned to direct incoming iodine atoms to the 3 and 5 positions or that can be readily transformed into iodine atoms at these sites. For instance, starting materials with blocking groups at the ortho and para positions can effectively steer iodination to the meta positions. Following the iodination step, the blocking groups are then selectively removed. Another example involves the synthesis of this compound from 3,5-dinitroaniline, which requires the reduction of the nitro groups and subsequent conversion to the diiodo compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing more sustainable and environmentally responsible manufacturing routes. This involves exploring alternative reaction media, reducing energy consumption, and minimizing waste generation.

Solvent-Free Grinding Techniques

Solvent-free grinding, also known as mechanochemistry, represents a promising green chemistry approach that eliminates or significantly reduces the need for traditional organic solvents. In this technique, solid reactants are subjected to mechanical force through grinding or milling, which promotes chemical reactions by increasing contact surface area and generating localized energy. This method can offer several advantages, including faster reaction rates, higher yields, and the avoidance of solvent-related hazards and waste. While specific examples of solvent-free grinding for the synthesis of this compound were not prominently found in the search results, the application of this technique to other iodination reactions suggests its potential for a more sustainable synthesis of diiodoaniline derivatives.

Aqueous Medium Reactions

Conducting chemical reactions in water as the primary solvent is a highly desirable green chemistry practice. Water is abundant, inexpensive, non-toxic, and non-flammable, making it an ideal environmentally benign solvent. Developing synthetic methodologies for this compound in aqueous media can significantly reduce the environmental footprint of its production.

Research has demonstrated the feasibility of performing iodination reactions of aromatic amines in water, often utilizing an iodine source in conjunction with an oxidant. nih.govfishersci.no Oxidizing agents such as sodium periodate (B1199274) fishersci.noatamankimya.comatamanchemicals.comsigmaaldrich.com and hydrogen peroxide 16streets.commims.comthermofisher.comherts.ac.ukuni.lu have been reported for use in aqueous oxidative iodination procedures. These methods leverage the oxidative power of these reagents to facilitate the incorporation of iodine onto the aromatic ring in an aqueous environment, offering a greener alternative to processes relying on hazardous organic solvents.

Here is a table summarizing some potential green chemistry approaches:

| Green Chemistry Approach | Description | Potential Benefits for this compound Synthesis |

| Solvent-Free Grinding Techniques | Mechanical grinding of solid reactants without bulk solvent. | Reduced solvent usage and waste, potentially enhanced reaction rates. |

| Aqueous Medium Reactions | Utilizing water as the primary reaction medium. | Avoidance of hazardous organic solvents, lower environmental impact. |

These green chemistry approaches represent important strides towards developing more sustainable and environmentally conscious methods for the synthesis of this compound, aligning with the broader goals of green chemistry in the chemical industry and research.

Optimization of Reaction Conditions and Yields

Temperature and Time Dependence

The dependence of yield on temperature and time is often substrate and reagent specific. For example, an iodination study on a different aniline derivative showed varying yields at different temperatures and times when using different iodinating agents like ICl or NIS fishersci.ch. While direct data for this compound is limited in the provided sources, these examples highlight the critical need to optimize temperature and time for a specific synthetic pathway.

Catalyst and Reagent Stoichiometry

The selection of the iodinating agent and the precise stoichiometry of reagents and catalysts are paramount for achieving regioselectivity and maximizing yield in the synthesis of diiodoanilines. Various iodinating systems have been employed for aniline derivatives, including NIS wikipedia.orgwikipedia.orgfishersci.chwikidata.org, potassium dichloroiodate (KICl₂) wikipedia.orgwikidata.orgfishersci.co.uk, iodine (I₂) in combination with oxidants or catalysts fishersci.canih.gov, and iodine monochloride (ICl) fishersci.chnih.gov.

The stoichiometry of the iodinating agent relative to the aniline substrate is a critical factor. For instance, the synthesis of 2,4,6-triiodoaniline (B1296100) using NIS involved 3 equivalents of the iodinating agent wikipedia.orgwikipedia.org. In another iodination system using I₂/choline chloride/potassium peroxodisulfate, a molar ratio of 1.0/1.0/1.0/1.5 for aromatic substrate/iodine/choline chloride/oxidant was found to be satisfactory for achieving good yields with aniline derivatives fishersci.ca. The presence and amount of a catalyst or additive, such as acetic acid with NIS wikipedia.org, dilute HCl with potassium dichloroiodate wikipedia.orgwikidata.org, or bases like triethylamine (B128534) (Et₃N) nih.gov, can significantly impact the reaction efficiency and outcome. Optimization studies on related reactions have investigated the effect of catalyst loading and solvent choice wikipedia.org.

The choice of solvent also plays a role, with examples including acetonitrile (B52724) fishersci.ca, dichloromethane (B109758) (DCM) nih.govfishersci.ch, ethanol (B145695) fishersci.ch, and dilute HCl wikipedia.orgwikidata.org. Solvent-free conditions, particularly under grinding, have also proven effective with certain iodinating agents like NIS wikipedia.orgwikipedia.org.

The following table summarizes some reported conditions for the iodination of aniline derivatives found in the literature, illustrating the variety of reagents and conditions explored:

| Substrate | Iodinating System | Solvent | Temperature (°C) | Time | Reported Outcome (Product/Yield) | Source |

| Aniline | NIS (3 equiv) | Grinding (none) | Room Temp. | Several hours | 2,4,6-Triiodoaniline (~90-97%) | wikipedia.orgwikipedia.org |

| Aniline | KICl₂ | Dilute HCl | Not specified | Not specified | 2,4,6-Triiodoaniline and 2,4-Diiodoaniline (Chemoselective) | wikipedia.orgwikidata.org |

| Aniline derivative | ICl | Acetic acid | 60 | 4 hours | 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline (78%) | fishersci.ch |

| Aniline derivative | NIS | DCM | 25 | 12 hours | 5-iodo-2-((tetrahydro-2H-pyran-4-yl)oxy)aniline (65%) | fishersci.ch |

| Aniline derivatives | I₂/choline chloride/potassium peroxodisulfate | Acetonitrile | 65 | 60-120 min | Iodinated products (High yield) | fishersci.ca |

| para-Nitroaniline | Multi-step synthesis | Not specified | Varied | Varied | This compound (62% overall yield over 3 steps) | americanelements.com |

| This compound | Lauroyl chloride / Et₃N | DCM | Room Temp. | Overnight | Amide derivative (83%) | nih.gov |

Isolation and Purification Techniques

Effective isolation and purification procedures are essential to obtain pure this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and excess reagents. Common techniques reported for the isolation and purification of iodinated aromatic amines include liquid-liquid extraction, filtration, solvent removal under reduced pressure, and chromatography.

After the reaction is complete, the mixture is often diluted with a suitable solvent and washed with water or aqueous solutions (such as saturated NaCl, NH₄Cl, or dilute HCl) to remove water-soluble impurities, salts, and residual reagents nih.govstimson.orguni.lu. The organic layer containing the product is then typically dried using a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate, followed by filtration to remove the solid drying agent nih.govstimson.orguni.lu.

Solvent removal under reduced pressure (e.g., using a rotary evaporator) is a standard step to obtain the crude product nih.govstimson.org. Further purification is often necessary, and column chromatography, particularly flash chromatography on silica (B1680970) gel, is a widely used technique for separating the desired product from impurities nih.govuni.luamericanelements.com. Different solvent systems, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether and dichloromethane, are employed as eluents depending on the polarity of the product and impurities nih.govuni.lu. Precipitation from a suitable solvent or mixture of solvents, followed by filtration, can also be used for product isolation and purification wikipedia.org.

The specific work-up and purification strategy will depend on the reaction conditions, the reagents used, and the nature and quantity of byproducts formed.

Advanced Reactivity and Mechanistic Investigations of 3,5 Diiodoaniline

Exploration of the Amino Group Reactivity

The presence of the amino group in 3,5-diiodoaniline provides a site for various transformations, characteristic of primary aromatic amines. The electron-withdrawing nature of the iodine atoms influences the basicity and nucleophilicity of the amino group compared to aniline (B41778).

Diazotization Reactions and Derivative Formation

Diazotization of aromatic amines, including substituted anilines, is a fundamental transformation involving the reaction with nitrous acid to form a diazonium salt. This highly reactive intermediate can then be converted into a variety of functional groups. For this compound, diazotization allows access to a range of derivatives through subsequent reactions.

The diazonium salt formed from this compound can undergo Sandmeyer-type reactions to introduce various halogens or other groups in place of the amino group. For instance, derivatives of this compound have been subjected to diazotization followed by reaction with cuprous halides to replace the diazonium group with a halogen google.com. The conversion of this compound to a triazene (B1217601) derivative has also been reported, utilizing a diazotization step sethanandramjaipuriacollege.in. This highlights the role of the diazonium salt as a versatile intermediate for further functionalization. The process typically involves reacting the amine with a diazotizing agent, such as sodium nitrite (B80452) in acidic solution google.comwipo.int.

Oxidative Dimerization to Azo Compounds

Aromatic amines can undergo oxidative dimerization to form azo compounds (R-N=N-R'). This reaction involves the coupling of two amine molecules with the loss of hydrogen. Recent studies have explored the oxidative dimerization of aromatic amines using reagents like tert-butyl hypoiodite (B1233010) (t-BuOI) under metal-free conditions acs.orgnih.govnih.gov. These investigations suggest the involvement of N,N-diiodoanilines as key intermediates in the oxidative reaction pathway acs.orgnih.govchemistry.or.jp. While specific data for the oxidative dimerization of this compound using this method is not detailed in the provided snippets, the general applicability to aromatic amines and the proposed mechanism involving diiodoaniline intermediates indicate that this compound is likely to participate in such oxidative dimerization reactions to yield symmetrical or unsymmetrical azo compounds under appropriate conditions.

Nucleophilic Reactivity of the Amino Group

The amino group in this compound, like other aromatic amines, possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic ksu.edu.salibretexts.org. This nucleophilicity allows the amino group to participate in reactions with electrophiles. While the iodine atoms are electron-withdrawing and would typically decrease electron density on the ring and potentially the nitrogen, aniline amino groups are generally good nucleophiles libretexts.org. The nucleophilic character of amino groups is fundamental to many reactions, including the formation of Schiff bases with aldehydes and ketones mdpi.com, acylation reactions, and participation in multicomponent reactions like the Ugi reaction mdpi.com. Although the precise nucleophilicity parameter for this compound is not provided, related diiodoaniline isomers are noted for their strong nucleophilicity, participating in reactions such as peptide synthesis and carbon-carbon bond formation lookchem.com. This suggests that the amino group in this compound retains significant nucleophilic character, enabling its use in various synthetic transformations requiring a nucleophilic nitrogen.

Investigation of Aromatic Ring Functionalization

The aromatic ring of this compound presents multiple sites for functionalization, primarily through the reactivity of the carbon-iodine bonds and the potential for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Aryl halides, including diiodoanilines, are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds sigmaaldrich.comwikipedia.org. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involve the palladium-catalyzed coupling of an aryl halide with an organometallic reagent or an alkene/alkyne mt.comwikipedia.orgbyjus.comwikipedia.orgfishersci.co.uk.

This compound has been specifically identified as a key reactant in Sonogashira coupling reactions, which involve coupling with terminal alkynes to form substituted alkynes byjus.comwikipedia.orglookchem.comlibretexts.orgyoutube.com. The presence of two iodine atoms on the aromatic ring allows for the possibility of mono- or bis-coupling, depending on the reaction conditions and stoichiometry. While direct examples of Suzuki and Heck couplings specifically with this compound were not prominently detailed, related diiodoaniline derivatives, such as 4-(tert-butyl)-2,6-diiodoaniline, have been shown to participate in Suzuki coupling smolecule.com. The Heck reaction, coupling aryl halides with alkenes, is also a well-established transformation for aryl iodides wikipedia.orgtestbook.compitt.edunih.gov. Given that this compound is an aryl iodide, it is expected to be a competent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the aromatic core.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings, involving the substitution of a hydrogen atom by an electrophile numberanalytics.comuomustansiriyah.edu.iqmasterorganicchemistry.com. The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic and directing effects of the existing substituents. In this compound, the substituents are an amino group (-NH₂) and two iodine atoms (-I).

The amino group is a strongly activating and ortho, para-directing group due to its electron-donating resonance effect ksu.edu.sa. Halogens, including iodine, are generally deactivating but ortho, para-directing due to their electron-withdrawing inductive effect and electron-donating resonance effect, with the latter being dominant in directing the incoming electrophile uomustansiriyah.edu.iq. However, in this compound, the iodine atoms are located at the meta positions relative to the amino group. The directing effects of substituents are additive. The amino group directs electrophiles to the positions ortho (positions 2 and 6) and para (position 4). The iodine atoms at positions 3 and 5 are deactivating and meta-directing relative to themselves, which would favor substitution at positions 2, 4, and 6. Therefore, in this compound, the directing effects of the amino group and the iodine atoms align, favoring electrophilic attack at positions 2, 4, and 6.

Radical Reactions and Biradical Intermediates

Radical reactions involving this compound can lead to complex product mixtures and provide insights into reactive intermediates. Ultraviolet photodissociation (UVPD) of this compound has been shown to initiate the formation of an anilinyl biradical. This process occurs through the sequential loss of two iodine radicals. researchgate.net The resulting biradical can undergo further reactions, including hydrogen abstraction, radical addition, and radical recombination, leading to the formation of cross-linked products. researchgate.net

Studies on radical cyclizations of related iodoanilides have also provided evidence for the involvement of radical intermediates. pitt.edu While the specific radical reactions of this compound itself are a subject of ongoing investigation, the potential for generating reactive radical and biradical species through processes like photoinduced electron transfer is recognized in the context of aniline derivatives. conicet.gov.ar Biradical intermediates, characterized by having two unpaired electrons, play a crucial role in various photochemical reactions, influencing the reaction pathway and product distribution. iupac.orgresearchtrends.net The lifetime and spin state (singlet or triplet) of these biradicals can significantly impact their reactivity and subsequent transformations. iupac.orgresearchtrends.netd-nb.info

Mechanistic Pathways of Key Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling selectivity and optimizing reaction conditions. Mechanistic investigations often employ a combination of experimental techniques and computational methods.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state of a reaction and identifying which bonds are being broken or formed in the rate-determining step. wikipedia.orgcsbsju.eduepfl.ch By comparing the reaction rates of a compound and its isotopically labeled analogue (e.g., with deuterium (B1214612) substituted for hydrogen), valuable information about the reaction mechanism can be obtained. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step, typically resulting in a significant change in reaction rate. csbsju.edu Secondary kinetic isotope effects, though smaller, can still provide insights into changes in bonding or hybridization around the isotopic position in the transition state, even if the bond to the isotope is not directly broken. wikipedia.orgcsbsju.edu While specific KIE studies directly on this compound are not extensively detailed in the provided search results, KIE studies have been successfully applied to investigate the mechanisms of various enzymatic and organic reactions, including those involving amine substrates. nih.govnih.gov The principles of KIE studies are broadly applicable to understanding the mechanistic nuances of reactions involving this compound, particularly in identifying rate-determining steps involving C-H or N-H bond activation.

Spectroscopic Identification of Intermediates (e.g., N,N-diiodoanilines)

Spectroscopic techniques play a vital role in identifying and characterizing transient or unstable intermediates formed during chemical reactions. For aniline derivatives, including this compound, potential intermediates such as N,N-diiodoanilines can be involved in oxidative transformations. Spectroscopic studies, including 1H, 13C, 15N NMR, and ESI-MS analyses, have indicated the involvement of N,N-diiodoanilines as key intermediates in the oxidative dimerization of aromatic amines catalyzed by tert-butyl hypoiodite (t-BuOI). chemistry.or.jpacs.org

While direct spectroscopic data for N,N-diiodo-3,5-diiodoaniline is not explicitly provided, the general methodology involving NMR and MS is applicable to its potential detection and characterization if it were formed as an intermediate in reactions of this compound. The synthesis of N,N-diiodoanilines has been explored in the context of oxidative reactions, highlighting their potential role as reactive species. chemistry.or.jpacs.org

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT) calculations, is an invaluable tool for complementing experimental studies in elucidating reaction mechanisms and predicting molecular properties. researchgate.netnih.govbiointerfaceresearch.com DFT studies can provide detailed information about the energetics of reaction pathways, transition state structures, and the electronic distribution within molecules and intermediates. researchgate.netbiointerfaceresearch.comresearchgate.net

For this compound, DFT calculations can be used to investigate the stability of possible intermediates, calculate activation energies for proposed reaction steps, and model spectroscopic properties to aid in the identification of transient species. While specific DFT studies focused solely on the reaction mechanisms of this compound were not prominently found, DFT has been widely applied to study the electronic structure, vibrational spectra, and reactivity of various organic molecules, including substituted anilines and iodinated compounds. researchgate.netiupac.orgresearchgate.net These computational approaches can provide theoretical support for proposed mechanisms, evaluate the feasibility of different reaction pathways, and offer insights that are difficult to obtain through experimental methods alone. nih.gov

Applications of 3,5 Diiodoaniline in Complex Molecular Architectures and Materials Science

Role as a Precursor in Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The precise control over their size, shape, and surface functionality makes them promising candidates for a variety of applications. 3,5-Diiodoaniline serves as a key starting material in the synthesis of certain classes of dendrimers, particularly those with conjugated polyphenylene backbones.

Synthesis of Conjugated Polyphenylene Dendrimer-Based Structures

This compound is utilized as a reactant in the preparation of triiodobenzene derivatives, which in turn act as core molecules for the synthesis of phenylacetylene-based conjugated dendrimers. nih.gov The presence of multiple iodine atoms allows for iterative cross-coupling reactions, such as the Sonogashira coupling, to build up the dendritic structure generation by generation. researchgate.netbohrium.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds and is extensively used in the synthesis of conjugated systems. bohrium.com

The general strategy involves the reaction of a polyiodinated core, derived from this compound, with an excess of a monomer containing two terminal alkyne groups. This results in the first generation of the dendrimer. Subsequent activation of the periphery of the dendrimer, followed by reaction with more alkyne-containing monomers, leads to higher generations. This divergent approach allows for the rapid construction of large, complex dendritic molecules. researchgate.net

Controlled Branching and Yield Optimization in Dendrimeric Systems

The symmetrical di-substitution pattern of this compound offers unique opportunities for controlling the branching architecture of dendrimers, leading to the formation of unsymmetrical structures. nih.gov By selectively functionalizing one of the iodine atoms, it is possible to introduce different branches at the 3 and 5 positions of the aniline (B41778) ring. This regioselective functionalization is crucial for creating dendrimers with precisely defined, non-symmetrical shapes and functionalities.

The efficiency of dendrimer synthesis is highly dependent on the yield of each coupling step. In the context of Sonogashira coupling reactions involving di- and tri-iodobenzenes, the regioselectivity and yield are influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. rsc.orgresearchgate.netrsc.org Research on substituted 1,2,3-triiodobenzenes has shown that Sonogashira coupling occurs preferentially at the less sterically hindered terminal C-I bonds. rsc.orgresearchgate.netrsc.org This principle of regioselectivity can be applied to control the growth of dendrimers from precursors derived from this compound.

Integration into Polymeric Materials

The incorporation of this compound derivatives into polymer chains can impart unique properties to the resulting materials, such as helicity and photo-responsiveness. The reactive C-I bonds provide handles for polymerization and functionalization, while the rigid aromatic core can influence the polymer's secondary structure and its response to external stimuli.

Synthesis of Helical Polymers

Helical polymers are macromolecules that adopt a helical conformation in solution or in the solid state. The synthesis of helical polymers with a controlled screw sense (left-handed or right-handed) is of great interest for applications in chiral separation, asymmetric catalysis, and chiroptical materials. nih.govresearchgate.net One approach to induce helicity in a polymer chain is through the incorporation of chiral monomers. nih.gov

While direct examples of the use of this compound in the synthesis of helical polymers are not extensively documented, the principles of helical polymer design suggest its potential in this area. By derivatizing the amino group of this compound with a chiral moiety, it is possible to create a chiral diiodo-monomer. The polymerization of such a monomer, for example, through a polycondensation reaction, could lead to the formation of a helical polymer where the chirality of the side chain dictates the screw sense of the polymer backbone. researchgate.net The rigid diiodophenyl unit would contribute to the conformational stability of the helix.

Development of Photo-Responsive Materials

Photo-responsive materials are smart materials that change their properties upon exposure to light. researchgate.net Azobenzene-containing polymers are a well-studied class of photo-responsive materials. The azobenzene (B91143) unit can undergo a reversible trans-cis isomerization upon irradiation with light of specific wavelengths, leading to changes in the polymer's shape, polarity, and other properties. researchgate.netresearchgate.netinoe.rorsc.orgmpg.de

The incorporation of this compound derivatives into azobenzene-containing polymers could be a strategy to modulate their photo-responsive behavior. For example, a diiodo-azobenzene monomer could be synthesized and copolymerized with other monomers to create a photo-responsive polymer. The presence of the bulky and electron-rich iodine atoms on the azobenzene unit could influence the energetics of the trans-cis isomerization process, potentially shifting the absorption wavelengths and altering the thermal stability of the cis-isomer. researchgate.net This could allow for the fine-tuning of the material's response to light.

Utilization in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions and their use in the design of complex, self-assembling systems. Crystal engineering is a subfield of supramolecular chemistry that deals with the design and synthesis of crystalline solids with desired properties. rsc.orgnih.gov The iodine atoms in this compound can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, which has emerged as a powerful tool in crystal engineering. nih.govrsc.orgnih.gov

The amino group of this compound can act as a hydrogen bond donor, while the iodine atoms can act as halogen bond donors. This dual functionality allows this compound to form complex supramolecular assemblies with other molecules that possess complementary hydrogen bond and halogen bond acceptor sites. nih.govuchile.clresearchgate.net By carefully selecting the co-crystallizing agent, it is possible to direct the self-assembly of this compound into specific one-, two-, or three-dimensional networks. rsc.org

Hydrogen Bonding Interactions in Solid State

In the solid state, the supramolecular assembly of aniline and its derivatives is predominantly governed by hydrogen bonding interactions involving the amino group. Although a specific single-crystal X-ray diffraction study for this compound is not prominently available in the literature, its solid-state architecture can be inferred from the well-established packing motifs of related substituted anilines.

| Interaction Type | Donor | Acceptor | Typical Geometry | Resulting Motif |

| Primary Hydrogen Bond | Amino Group (N-H) | Nitrogen (N) | Linear to slightly bent | 1D Chains / Tapes |

| Secondary Interaction | Aromatic C-H | Iodine (I) | Variable | 3D Network Packing |

| Secondary Interaction | Iodine (I) | Iodine (I) | Variable | 3D Network Packing |

Halogen Bonding Interactions in Co-Crystals

The iodine atoms in this compound possess a region of positive electrostatic potential, known as a σ-hole, which allows them to act as effective halogen bond (XB) donors. This property is extensively utilized in crystal engineering to form co-crystals with predictable supramolecular architectures. This compound serves as a ditopic XB donor, capable of forming two simultaneous halogen bonds.

When co-crystallized with suitable halogen bond acceptors, typically molecules containing Lewis basic sites such as nitrogen or oxygen atoms, this compound forms highly directional C–I···N or C–I···O interactions. Studies on structurally similar perhalogenated anilines have demonstrated their capability as bifunctional donors, engaging in both hydrogen and halogen bonding. nih.gov

For instance, with ditopic nitrogen-containing acceptors like 4,4'-bipyridine (B149096), this compound is expected to form infinite 1D polymeric chains. In this arrangement, the two iodine atoms of one this compound molecule would bind to the nitrogen atoms of two different 4,4'-bipyridine molecules, and this pattern would repeat to form a linear supramolecular polymer. The amino group could simultaneously engage in N-H···N hydrogen bonding, further stabilizing the network. The reliability and directionality of these halogen bonds make this compound a powerful tool for designing functional crystalline materials.

| Halogen Bond Donor | Halogen Bond Acceptor (Example) | Interaction | Supramolecular Synthon | Resulting Architecture |

| This compound (C-I) | 4,4'-Bipyridine (N) | C–I···N | Linear Ditopic | 1D Infinite Chains |

| This compound (C-I) | Pyrazine (N) | C–I···N | Linear Ditopic | 1D Infinite Chains |

| This compound (C-I) | 1,4-Dioxane (O) | C–I···O | Linear Ditopic | 1D Infinite Chains |

Contributions to Catalysis and Reagent Design

The reactivity of both the amino group and the carbon-iodine bonds makes this compound a versatile precursor in the design of specialized reagents and catalysts for organic synthesis.

Chiral Catalyst Precursors

This compound is an important starting material for the synthesis of chiral iodoarene precatalysts, which are used to generate hypervalent iodine(III) species for enantioselective transformations. nih.govnih.gov These organocatalysts offer a greener and less toxic alternative to many transition-metal-based systems. nih.gov

A prominent strategy involves converting the iodoaniline into a chiral lactate-based iodoarene. nih.govresearchgate.net This multi-step synthesis typically begins with the protection of the amino group, for example, by reaction with a sulfonyl chloride to form a more stable sulfonamide. This intermediate is then subjected to a Mitsunobu reaction with a chiral lactate (B86563) ester, such as (S)-ethyl lactate, to introduce the chiral auxiliary. The resulting chiral iodoarene serves as a precatalyst. In the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA), it is converted in situ into the active chiral hypervalent iodine(III) reagent, which then mediates the asymmetric reaction. This approach has been successfully applied to reactions like the α-oxysulfonylation of ketones, achieving high yields and good enantioselectivities. nih.gov

| Step | Reaction | Reagents | Purpose |

| 1 | Protection of Amino Group | p-Toluenesulfonyl chloride, Pyridine | To form a stable sulfonamide and prevent side reactions. |

| 2 | Introduction of Chiral Auxiliary | (S)-Ethyl lactate, DEAD, PPh3 | To create a chiral environment around the iodine atom via Mitsunobu reaction. |

| 3 | In situ Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | To generate the active chiral hypervalent iodine(III) catalyst. |

Ligand Design for Transition Metal Catalysis

The two carbon-iodine bonds of this compound serve as versatile synthetic handles for constructing complex ligands for transition metal catalysis. The C–I bonds are highly susceptible to oxidative addition with low-valent transition metals, making them ideal substrates for palladium-catalyzed cross-coupling reactions. This reactivity allows for the systematic construction of multidentate ligands with tailored electronic and steric properties.

A key application is the synthesis of phosphine-containing ligands, which are ubiquitous in homogeneous catalysis. beilstein-journals.orgnih.gov For example, this compound can be used to prepare a P,N,P-type pincer ligand. This can be achieved through a double palladium-catalyzed C–P cross-coupling reaction with a secondary phosphine (B1218219), such as diphenylphosphine (B32561) (HPPh2). The resulting 1-amino-3,5-bis(diphenylphosphino)benzene scaffold features a central amino donor and two flanking phosphine donors. The amino group itself can be further functionalized prior to or after the phosphination to fine-tune the ligand's properties. Such ligands are of great interest for their ability to stabilize metal centers and promote challenging catalytic transformations.

| Reaction Type | Coupling Partner | Catalyst (Example) | Product Type | Potential Application |

| C-P Cross-Coupling | Diphenylphosphine (HPPh2) | Pd(OAc)2 / Xantphos | P,N,P Pincer Ligand Precursor | Homogeneous Catalysis |

| Sonogashira Coupling | Terminal Alkynes (e.g., TMS-acetylene) | Pd(PPh3)2Cl2 / CuI | Di-alkynyl aniline derivative | Building block for conjugated materials and ligands |

| Suzuki Coupling | Arylboronic acids | Pd(PPh3)4 | Di-aryl aniline derivative | Synthesis of extended π-systems for optoelectronics |

Spectroscopic and Structural Characterization of 3,5 Diiodoaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR techniques are fundamental for the initial structural assessment of 3,5-diiodoaniline.

¹H NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the molecule's C₂ᵥ symmetry. The two protons at the C2 and C6 positions are chemically equivalent, as is the proton at the C4 position. This results in two distinct signals in the aromatic region. The C2/C6 protons would appear as a doublet, coupled to the C4 proton, while the C4 proton would appear as a triplet, coupled to the two equivalent C2/C6 protons. The amino (-NH₂) protons typically appear as a broad singlet. The presence of two strongly electron-withdrawing iodine atoms would shift the aromatic proton signals downfield compared to aniline (B41778).

¹³C NMR: The ¹³C NMR spectrum of this compound will also reflect its symmetry, showing four distinct signals: one for the C2/C6 carbons, one for the C4 carbon, one for the C1 carbon (bearing the amino group), and one for the C3/C5 carbons (bearing the iodine atoms). The carbons directly bonded to the electronegative iodine atoms (C3/C5) are expected to be significantly shifted downfield. The chemical shifts of the other ring carbons are influenced by the combined electronic effects of the iodo and amino substituents. rsc.orgresearchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the amino group. The chemical shift of the nitrogen in this compound would be influenced by the electron-withdrawing iodine atoms on the ring, offering further structural confirmation.

A summary of predicted NMR chemical shifts for this compound is presented below. These predictions are based on established substituent effects in substituted benzenes. nih.govnih.gov

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H2, H6 | ~7.3 - 7.5 | Doublet (d) | Equivalent due to symmetry. |

| ¹H | H4 | ~7.0 - 7.2 | Triplet (t) | Coupled to H2 and H6. |

| ¹H | -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

| ¹³C | C1 (-NH₂) | ~145 - 148 | - | Quaternary carbon. |

| ¹³C | C2, C6 | ~130 - 133 | - | CH group. |

| ¹³C | C3, C5 (-I) | ~95 - 98 | - | Carbon bearing iodine; significant upfield shift due to heavy atom effect. |

| ¹³C | C4 | ~120 - 123 | - | CH group. |

For more complex derivatives of this compound, two-dimensional (2D) NMR experiments are essential to unambiguously assign signals and establish molecular connectivity. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. In a derivative of this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity around the ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique is invaluable for definitively assigning which proton signal corresponds to which carbon signal in the aromatic ring. sdsu.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between substituents and the aromatic ring. For example, in an N-acylated derivative of this compound, an HMBC spectrum would show a correlation from the acyl methyl protons to the nitrogen-bearing carbon (C1) of the aniline ring, confirming the structure. youtube.comsdsu.edu

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connections. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This characteristic makes ESI-MS an ideal tool for monitoring the progress of chemical reactions and identifying transient intermediates. sioc-journal.cnacs.orgnih.gov In reactions involving this compound, such as alkylations, acylations, or metal-catalyzed cross-coupling reactions, ESI-MS can directly detect protonated starting materials, charged catalytic species, and key reaction intermediates in real-time. acs.orgresearchgate.netcolab.ws This ability to "fish" for reactive species directly from the reaction mixture provides invaluable mechanistic insight that is often difficult to obtain through other methods. sioc-journal.cnnih.gov

Ultraviolet photodissociation (UVPD) is an advanced tandem mass spectrometry (MS/MS) technique that utilizes high-energy UV photons to induce fragmentation of selected ions. nih.govthermofisher.com Unlike conventional collision-induced dissociation (CID), UVPD can access higher-energy dissociation pathways, often resulting in more extensive and structurally informative fragmentation. thermofisher.comnih.gov

For derivatives of this compound, the aromatic ring acts as a chromophore, readily absorbing UV photons (e.g., at 213 nm or 266 nm). thermofisher.comnih.gov This electronic excitation can lead to unique fragmentation patterns, such as cleavage of the robust carbon-iodine bonds or specific fragmentation within complex substituents. By analyzing these unique fragments, researchers can piece together detailed structural information, differentiate between isomers, and gain a deeper understanding of complex reaction mechanisms that might be inaccessible with other techniques. thermofisher.comnih.gov

X-ray Crystallography and Solid-State Analysis

While NMR and MS provide information on connectivity and composition, single-crystal X-ray diffraction (XRD) offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. creative-biostructure.comuq.edu.aurigaku.com This technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, confirming the absolute structure of a compound. excillum.com For a novel derivative of this compound, obtaining a quality crystal and performing XRD analysis would provide irrefutable proof of its structure. nih.govresearchgate.net

The data obtained from an XRD experiment includes the crystal system, space group, and unit cell dimensions, which describe the packing of molecules within the crystal lattice. researchgate.net

Below is a table of representative crystallographic data that could be expected for a small organic molecule like a derivative of this compound.

| Parameter | Typical Value/Description |

|---|---|

| Chemical Formula | e.g., C₈H₆BrCl₂NO |

| Formula Weight | g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | Density derived from crystal data |

| Final R indices [I > 2σ(I)] | Indicator of the quality of the structural refinement |

This table presents a generalized example of crystallographic data. Specific values are determined experimentally for each unique crystal structure. crystallography.net

In addition to single-crystal XRD, other solid-state analysis techniques are crucial for characterizing the bulk properties of a material. almacgroup.comprobion.frX-ray Powder Diffraction (XRPD) is used to analyze polycrystalline samples, identifying crystalline phases and assessing sample purity. Solid-State NMR (ssNMR) provides structural information on materials that are not amenable to single-crystal XRD. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study thermal properties, such as melting point and decomposition temperature. almacgroup.comresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, stability, and reactivity of molecules. DFT methods approximate the electronic structure of a many-electron system through the use of functionals, enabling the calculation of various molecular properties. sumitomo-chem.co.jpmit.edu

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations can be employed to explore the potential energy surfaces of reactions involving 3,5-diiodoaniline, providing details about transition states, activation energies, and reaction pathways. This helps in elucidating the step-by-step process of how this compound participates in chemical transformations. While specific DFT studies on the reaction mechanisms of this compound were not extensively detailed in the search results, DFT is a standard tool for such investigations in organic chemistry. For instance, DFT has been used to study reaction mechanisms in various organic reactions, including coupling reactions and cycloaddition reactions. sumitomo-chem.co.jpijcce.ac.irresearchgate.netajol.info The application of DFT to this compound would involve identifying possible reaction sites and calculating the energy profiles for different reaction pathways.

Prediction of Electronic Properties and Reactivity Sites

DFT calculations are instrumental in predicting electronic properties such as molecular orbital energies (HOMO and LUMO), charge distribution, dipole moment, and electrostatic potential. scirp.orgmdpi.comorientjchem.orgresearchgate.net These properties are directly related to a molecule's reactivity. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, for example, provide insights into a molecule's ability to donate or accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of chemical hardness and stability; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

The molecular electrostatic potential (MEP) surface, calculated using DFT, visually represents the charge distribution and helps identify regions prone to electrophilic (electron-deficient, positive potential) and nucleophilic (electron-rich, negative potential) attack. orientjchem.org For this compound, DFT calculations could reveal the electron density distribution around the aromatic ring, the amino group, and the iodine atoms, highlighting the most likely sites for chemical reactions. Studies on other substituted anilines and iodinated aromatic compounds have utilized DFT to analyze reactivity sites based on electronic parameters and Fukui functions. scirp.orgmdpi.comresearchgate.netresearchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. drugdesign.orgstanford.edu By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. drugdesign.orgunram.ac.id

Solvent Effects on Molecular Behavior

The behavior of a molecule in solution can differ significantly from its behavior in the gas phase due to interactions with solvent molecules. ethz.chnih.govkobv.de MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the conformation, dynamics, and reactivity of the solute. ethz.chnih.govkobv.dedtu.dkmdpi.com Explicit solvent models in MD capture solute-solvent interactions, hydrogen bonding, and the dielectric screening effect of the solvent. ethz.chnih.gov

For this compound in solution, MD simulations could provide insights into how solvent molecules interact with the amino group and the iodine atoms, potentially influencing the molecule's conformation and its availability for reactions. Studies on other molecules have shown that explicit solvent simulations provide a more realistic representation of experimental conditions and can reveal details about solvent-induced conformational changes and reaction mechanisms. nih.govkobv.demdpi.com

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the structural features of a molecule and its macroscopic properties. researchgate.netjournaljerr.comnih.govplos.org Computational methods play a significant role in SPR modeling by providing theoretical descriptors calculated from the molecular structure. These descriptors can then be used to build models that predict properties based on structure.

For this compound, computational descriptors derived from its molecular structure (e.g., electronic properties from DFT, conformational parameters from MD) could be used in SPR models to predict various properties. While specific SPR models for this compound were not found, the general approach involves using computational data to correlate structural variations with changes in properties. This can be particularly useful in predicting the behavior of related diiodoaniline derivatives or in designing new molecules with desired properties. journaljerr.comnih.govplos.org Techniques like Quantitative Structure-Property Relationship (QSPR) modeling utilize computational descriptors to build predictive models. journaljerr.comnih.govplos.org

Computational investigations, encompassing quantum chemical calculations and molecular dynamics simulations, offer powerful tools to gain a deeper understanding of this compound's intrinsic properties and its behavior in different environments. These theoretical insights complement experimental findings and contribute to a more comprehensive picture of this chemical compound.

Correlation of Electronic Structure with Spectroscopic Data

Computational methods, particularly DFT, are widely used to calculate and interpret spectroscopic data, including Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The electronic structure of a molecule, described by parameters such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), and electron density distribution, directly influences how it interacts with electromagnetic radiation.

Studies on related aniline (B41778) derivatives demonstrate the utility of DFT calculations in predicting spectroscopic properties. For instance, DFT calculations have been successfully employed to analyze and assign vibrational frequencies in IR and Raman spectra, often showing good agreement with experimental data after applying scaling factors nih.govscielo.org.zadergipark.org.trresearchgate.net. Similarly, computational approaches like the Gauge Including Atomic Orbital (GIAO) method within DFT are used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental NMR spectra to confirm molecular structures and understand electronic shielding effects nih.govscielo.org.zadergipark.org.tr. The agreement between calculated and experimental NMR shifts validates the computational model and the derived electronic structure. scielo.org.zaschrodinger.com

UV-Vis spectroscopy, which probes electronic transitions, can also be simulated using time-dependent DFT (TD-DFT) calculations. These calculations predict absorption maxima and can help assign specific electronic transitions within the molecule, providing insights into the electronic excited states and the HOMO-LUMO gap nih.govmdpi.comresearchgate.net. The HOMO-LUMO gap, a key descriptor from electronic structure calculations, is related to the molecule's stability and reactivity nih.govmdpi.comresearchgate.netnsps.org.ng.

While specific detailed data tables directly correlating computed electronic structure parameters of this compound with its experimental spectroscopic data were not extensively found in the search results, the general applicability and success of these computational techniques for similar aromatic amines and halogenated compounds are well-documented nih.govscielo.org.zadergipark.org.trresearchgate.netmdpi.comresearchgate.netresearchgate.net. This indicates that similar computational approaches would be effective in analyzing the spectroscopic properties of this compound based on its calculated electronic structure.

Prediction of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic molecules. By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) surfaces, researchers can identify potential sites for electrophilic and nucleophilic attack and predict reaction pathways. mdpi.comresearchgate.netnsps.org.ng

The shape and energy of the HOMO and LUMO provide insights into a molecule's propensity to donate or accept electrons, respectively. Regions of high electron density on the MEP surface are indicative of potential sites for electrophilic attack, while regions of low electron density suggest susceptibility to nucleophilic attack. mdpi.comnsps.org.ngresearchgate.net

Computational studies can also be used to explore reaction mechanisms and determine the lowest energy pathways, thereby predicting the most favorable products and explaining observed selectivity (e.g., chemo-, regio-, and stereoselectivity) nih.govchimia.chrsc.org. For instance, theoretical investigations have been used to understand the factors controlling regioselectivity in the iodination of aniline derivatives researchgate.net. While specific computational studies detailing the prediction of reactivity and selectivity for this compound were not prominently featured in the search results, the principles and methods applied to other halogenated anilines and aromatic systems are directly applicable researchgate.netresearchgate.netresearchgate.netresearcher.life. These methods can be used to predict how the presence and position of the iodine atoms and the amine group influence the reactivity of the aniline ring in various chemical transformations.

Furthermore, computational methods like Natural Bond Orbital (NBO) analysis can provide insights into intramolecular interactions and charge transfer, which are crucial for understanding a molecule's stability and reactivity nih.govscielo.org.zaresearchgate.net.

Biological and Biomedical Research Applications of 3,5 Diiodoaniline Derivatives

Antimicrobial Properties of Derivatives

Research into the antimicrobial properties of halogenated aniline (B41778) derivatives, including diiodoanilines, has demonstrated their potential against various microorganisms. Studies have investigated the activity of different aniline derivatives, revealing that the presence and position of halogen atoms can influence their efficacy. For instance, a study on halogen-substituted aniline derivatives, such as 4-bromo-3-chloroaniline (B1265746) and 3,5-dibromoaniline, showed antimicrobial and antibiofilm activities against UPEC and ESKAPE pathogens. researchgate.net These compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 100-200 µg/mL and exhibited biofilm inhibition. researchgate.net The mechanism of action for some halogenated aniline derivatives may involve the inhibition of adenylate cyclase activity, with halogen atoms potentially enhancing binding affinity through halogen bond interactions. researchgate.net While 3,5-diiodoaniline itself may not be the primary focus in all antimicrobial studies, the research on related halogenated anilines highlights the potential for diiodo-substituted derivatives to also possess such activities, warranting further investigation. researchgate.net

Potential in Targeted Drug Delivery Systems

The incorporation of iodinated aromatic compounds, such as derivatives of this compound, into targeted drug delivery systems is an area of growing interest. Targeted drug delivery aims to selectively deliver therapeutic agents to specific cells or tissues, such as tumor sites, thereby enhancing efficacy and reducing systemic toxicity. nih.govjns.edu.af Nanocarriers, including nanoparticles, are frequently employed in these systems due to their ability to accumulate at tumor sites through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov Iodinated compounds can be integrated into these nanocarriers, potentially serving dual roles as imaging agents for tracking delivery and as part of the therapeutic payload or its delivery mechanism. Research into organic nanoplatforms for iodinated contrast media in CT imaging demonstrates the feasibility of using iodinated benzene (B151609) derivatives within delivery systems. nih.gov While the focus is often on tri-iodinated benzene derivatives for contrast enhancement, the principle of incorporating iodinated aromatic structures into targeted delivery platforms is relevant. nih.gov Studies on the synthesis of derivatives with specific linkers for anchoring and drug-coupling highlight strategies applicable to this compound derivatives for creating tumor-directing carriers. researchgate.net The inherent properties of iodinated compounds, such as their electron density for imaging and potential for chemical modification, make this compound derivatives promising candidates for further exploration in the design of targeted drug delivery systems.

Development of Radiocontrast Agents

Iodinated organic compounds have been widely used as radiocontrast agents in X-ray-based imaging techniques due to iodine's high atomic number and ability to attenuate X-rays. nih.govresearchgate.net Derivatives of 2,4,6-triiodoaniline (B1296100) have emerged as promising radiocontrast agents, particularly in computed tomography (CT) imaging. These compounds typically feature a triiodinated benzene ring, which provides the necessary contrast effect. google.comgoogle.com While this compound itself has two iodine atoms, derivatives with additional iodine atoms or those incorporated into larger structures can be designed for radiocontrast applications. The development of both ionic and non-ionic iodinated contrast agents, derived from structures like triiodobenzoic acid, illustrates the chemical strategies employed to achieve water solubility and reduce toxicity. nih.govgoogle.com Although tri-iodinated structures are more common for clinically used contrast media, research into di-iodinated compounds as potential contrast agents or as building blocks for more complex iodinated structures is ongoing. mdpi.comresearchgate.net The synthesis of iodinated aromatic compounds, including the direct iodination of disubstituted anilines, is a key aspect of developing these agents. google.com The potential of this compound derivatives in this field lies in their ability to serve as precursors or components in the synthesis of novel iodinated contrast agents with potentially improved properties.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

Future research in the synthesis of 3,5-diiodoaniline and its derivatives is likely to focus on developing more efficient, selective, and environmentally friendly methodologies. Flow chemistry and electrochemistry represent promising avenues in this regard.

Flow chemistry, which involves conducting chemical reactions in a continuous stream rather than in batch, offers several advantages, including improved reaction control, enhanced safety, and scalability thieme.dersc.org. The synthesis of 3,5-disubstituted pyrazoles, for instance, has been explored using a flow chemistry approach involving sequential alkyne homocoupling and Cope-type hydroamination rsc.org. While this specific example does not directly involve this compound, it illustrates the potential of flow systems for multi-step synthesis of substituted aromatic and heteroaromatic compounds, a domain where this compound could serve as a starting material or intermediate. The modularity of flow chemistry can also help overcome challenges encountered in batch electrosynthesis nih.gov.

Electrochemistry offers a "green" approach to organic synthesis by utilizing electrons as a clean and sustainable redox reagent, potentially replacing toxic and expensive chemical oxidants and reductants nih.govunipd.itresearchgate.net. Recent advances in electrochemical methods include C-H bond amination and the synthesis of heterocyclic compounds like 1,2,4-triazoles researchgate.net. Given that this compound is an aniline (B41778) derivative, electrochemical amination or other transformations on related substrates could inspire novel routes for functionalizing this compound or synthesizing its precursors and derivatives. For example, electrochemical methods have been developed for the synthesis of 5-amine-1,2,4-triazole derivatives from hydrazones and cyanamide (B42294) researchgate.net. The application of electrochemical techniques to the synthesis or modification of this compound could lead to more sustainable and efficient synthetic routes, potentially avoiding harsh reagents and reducing waste.

Combining flow chemistry and electrochemistry is an emerging trend that further enhances the sustainability and efficiency of organic synthesis nih.govunipd.it. This integrated approach could be particularly valuable for reactions involving sensitive intermediates or requiring precise control over reaction parameters, potentially opening new pathways for synthesizing complex molecules based on the this compound scaffold.

Advanced Applications in Smart Materials and Sensing

The incorporation of halogenated aromatic amines like this compound into smart materials and sensing platforms is an area with significant future potential. Smart materials are designed to respond in a controllable and reversible manner to external stimuli, such as changes in temperature, light, or chemical environment researchgate.netiberdrola.comresearchgate.netucem.ac.uk. The presence of iodine atoms in this compound makes it a potential candidate for applications leveraging halogen bonding interactions lookchem.comacs.org.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophile, is increasingly being explored in the design of functional materials and sensors lookchem.comacs.org. The strength of halogen bonding in iodobenzene (B50100) derivatives, including diiodoanilines, is influenced by other substituents on the aromatic ring acs.org. Electron-donating groups can favor halogen bonding by meta-iodine atoms, while electron-withdrawing groups may favor ortho and para iodine atoms acs.org. This suggests that derivatives of this compound with different substituents could be designed to tune their halogen bonding properties for specific applications in materials science.

While direct applications of this compound in smart materials and sensing are not extensively documented in the provided search results, related research on other iodinated aromatic compounds and anilines offers insights into potential future directions. For instance, iodinated molecules have been investigated for their halogen bonding capabilities in crystal engineering and supramolecular assembly, which are relevant to the design of new materials acs.orgresearchgate.net. The use of redox-active ferrocene (B1249389) receptors incorporating halogen bonding sites has been explored for electrochemical halide anion sensing, indicating the potential of integrating halogen bonding motifs into sensing platforms rsc.org.

Future research could focus on synthesizing polymers or frameworks incorporating this compound units, leveraging the iodine atoms for directing self-assembly through halogen bonding or for introducing specific electronic properties. The amine group could also be utilized for further functionalization or for interacting with target analytes in sensing applications. The development of smart materials for applications such as responsive coatings, molecular recognition, or chemical sensors could potentially benefit from the unique properties offered by the this compound structure.

Green and Sustainable Chemical Synthesis of Derivatives

The development of green and sustainable synthetic routes for this compound derivatives is a critical future direction, aligning with the broader shift towards environmentally conscious chemical processes sigmaaldrich.com. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances, minimize waste, and utilize renewable resources sigmaaldrich.commdpi.com.

Traditional methods for synthesizing iodinated aromatic compounds, including diiodoanilines, can involve the use of harsh reagents and generate significant byproducts nih.gov. For example, the synthesis of iodinated anilines has historically involved reagents like iodine monochloride, which is hazardous nih.govresearchgate.net. While some improved methods using molecular iodine have been reported, the isolation and purification of products can still be challenging nih.govresearchgate.net.

Future research will likely explore greener alternatives for the synthesis of this compound derivatives. This could involve:

Catalysis: Developing highly efficient and selective catalytic systems that operate under milder conditions, potentially using earth-abundant metals or organocatalysts sigmaaldrich.com.

Alternative Solvents: Utilizing environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents sigmaaldrich.comopenmedicinalchemistryjournal.com. Research on green synthesis of indole (B1671886) derivatives, for example, has explored the use of water as a solvent and the development of recyclable catalysts mdpi.comopenmedicinalchemistryjournal.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste sigmaaldrich.com.

Flow Chemistry and Electrochemistry: As discussed in Section 8.1, these techniques can contribute to greener synthesis by improving efficiency, reducing solvent usage, and avoiding hazardous reagents nih.govunipd.itresearchgate.net.

Biocatalysis: Exploring the use of enzymes or microorganisms to catalyze specific transformations in the synthesis of this compound derivatives.

Specific examples of green synthesis in related areas, such as the use of a chitosan-aluminum oxide nanocomposite as a heterogeneous catalyst for the synthesis of imidazopyrazolylthione derivatives, highlight the potential for developing recyclable and non-toxic catalytic systems for transformations relevant to this compound chemistry mdpi.com. The development of solvent-free or melt-based reactions could also offer greener routes, as demonstrated in the synthesis of Biginelli products derpharmachemica.comsioc-journal.cn.

Future efforts will focus on designing synthetic strategies for this compound derivatives that not only provide access to desired molecular structures but also minimize environmental impact throughout the synthesis process.

Deeper Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new and more efficient synthetic methodologies and for predicting the behavior of its derivatives in various chemical environments. While the basic reactivity of aniline derivatives is well-established, the presence of two bulky and electron-withdrawing iodine atoms at the 3 and 5 positions can significantly influence reaction pathways and kinetics.

Research into the mechanisms of reactions involving diiodoanilines has provided insights into complex transformations. For instance, studies on gas-phase cross-linking reactions initiated by ultraviolet photodissociation of triacylglycerol dimers complexed with diiodoanilines have shed light on the formation of anilinyl biradicals and subsequent reaction pathways involving hydrogen abstraction, radical addition, and radical recombination qut.edu.au. Multistage tandem mass spectrometry has been employed to obtain evidence for the structures and mechanisms of formation of these products qut.edu.au.

Mechanistic studies are also vital for optimizing reaction conditions and improving selectivity. For example, understanding the mechanism of oxidative dimerization of aromatic amines, which can involve N,N-diiodoanilines as intermediates, is important for controlling the synthesis of azo compounds primescholars.comacs.org.

Future research should aim to:

Elucidate the detailed mechanisms of key reactions involving this compound, including functionalization reactions of the amine group, transformations of the aryl ring, and reactions involving the iodine substituents (e.g., cross-coupling reactions).

Investigate the role of the iodine atoms in influencing the reactivity and regioselectivity of transformations.

Utilize advanced spectroscopic techniques, kinetic studies, and theoretical calculations to probe reaction intermediates and transition states.

Study the mechanisms of reactions under novel conditions, such as those employed in flow chemistry or electrochemistry.

A thorough mechanistic understanding will not only facilitate the rational design of new synthetic routes to this compound derivatives but also provide fundamental knowledge about the reactivity of highly halogenated aromatic amines.

Computational Design of Next-Generation this compound-Based Molecules

Computational chemistry plays an increasingly important role in the design and discovery of new molecules with desired properties. For this compound and its potential derivatives, computational methods can be used to predict molecular properties, study reaction mechanisms, and design molecules with tailored functionalities for specific applications.

Density Functional Theory (DFT) calculations, for example, have been used to study the influence of substituents on the halogen bonding properties of iodobenzene derivatives, including diiodoanilines acs.orgresearchgate.netresearchgate.net. These studies can help predict the strength and directionality of halogen bonds, which is crucial for designing materials based on supramolecular assembly.

Computational studies can also provide insights into the conformational preferences and dynamics of molecules, which can be relevant to their reactivity and properties pitt.edu. Furthermore, computational methods can be used to model reaction mechanisms and predict reaction outcomes, aiding in the design of more efficient and selective synthetic routes researchgate.netacs.org.

Future directions in computational design involving this compound derivatives include:

Predicting Electronic and Optical Properties: Using computational methods to predict properties relevant to smart materials and sensing applications, such as electronic band gaps, absorption and emission spectra, and charge transport characteristics.

Designing Molecules for Specific Interactions: Employing computational tools to design molecules that can engage in specific non-covalent interactions, such as halogen bonding or hydrogen bonding, for applications in molecular recognition or self-assembly.

Virtual Screening: Utilizing computational screening techniques to identify potential drug candidates or materials with desired properties from libraries of this compound derivatives.

De Novo Design: Applying computational algorithms to design entirely new molecular structures based on the this compound scaffold with optimized properties for target applications.

Simulating Reaction Pathways: Using computational methods to simulate complex reaction mechanisms, providing detailed information about energy barriers and intermediates to guide experimental work.

Q & A

Q. What are the key physicochemical properties of 3,5-Diiodoaniline, and how do they influence experimental design?

Methodological Answer: this compound has a pKa of 2.37 (acidic proton from the aniline group), critical for solubility and reactivity in aqueous/organic media . This property affects its protonation state during synthesis (e.g., iodination reactions) and interactions with catalysts. For example, in acidic conditions, the amine group may become protonated, altering nucleophilicity. Researchers should:

- Use pH-controlled environments to optimize reaction yields.

- Characterize ionization states via UV-Vis spectroscopy or potentiometric titrations.

Q. What are efficient synthetic routes for this compound, and how do they compare in selectivity and yield?

Methodological Answer: A green mechanochemical method using N-iodosuccinimide (NIS) under solvent-free grinding achieves 99% yield for iodinated aromatics, including 3,5-diiodo derivatives, at room temperature . Traditional methods (e.g., thermal iodination at 50–70°C) yield ≤82% . Key considerations:

- Regioselectivity: Steric and electronic effects from substituents direct iodination.

- Catalyst choice: Lewis acids (e.g., FeCl₃) enhance electrophilic substitution.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product.

Q. Table 1: Synthesis Method Comparison

| Method | Conditions | Yield | Selectivity | Reference |

|---|---|---|---|---|